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gp100 (619-627)

Tumor immunology TIL therapy Epitope discovery

Monitoring anti-gp100 T-cell immunity using dominant anchor-modified epitopes alone risks missing responses mediated by distinct CTL clonotypes. gp100 (619-627) (RLMKQDFSV, CAS 187987-68-4) is the wild-type, naturally processed HLA-A*0201-restricted epitope recognized by TIL1383-derived CTLs-non-cross-reactive with gp100:209-217, 280-288, or 639-647-specific populations. • Broadens multi-epitope ELISPOT & tetramer panels for comprehensive immune monitoring • Enables native TCR discovery without anchor-modification artifacts; cysteine-free sequence ensures robust pMHC multimer stability • Physiologically relevant intermediate MHC binding affinity for peripheral tolerance & vitiligo-associated autoimmunity studies Validated in IEDB; shipped ambient with certificate of analysis.

Molecular Formula
Molecular Weight
Cat. No. B1575259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegp100 (619-627)
SynonymsMelanocyte protein PMEL (619-627); gp100 (619-627)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

What Is gp100 (619-627) Melanoma Epitope


gp100 (619-627), with the sequence RLMKQDFSV (CAS 187987-68-4), is a 9-amino-acid HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope derived from the human melanoma differentiation antigen glycoprotein 100 (gp100/pmel17) [1]. Originally identified from tumor-infiltrating lymphocytes (TIL1383) whose adoptive transfer was associated with in vivo tumor regression in metastatic melanoma patients, this epitope belongs to a family of five gp100-derived, HLA-A2-binding nonamer peptides characterized as having intermediate MHC binding affinity [2][3]. Unlike the widely studied anchor-modified clinical vaccine candidates gp100:209-217(210M) and gp100:280-288(288V), gp100 (619-627) represents a wild-type, naturally processed epitope that has been documented in authoritative immunological databases including the Immune Epitope Database (IEDB) and is commercially available from multiple vendors as a research-grade peptide for T-cell immunology studies [1][4].

Epitope TypeWild-type sequence; no anchor modifications
MHC BindingReported intermediate HLA-A2.1 affinity
OriginTIL-derived epitope; distinct from in vitro-primed peptides
BiochemistryCysteine-free; oxidation-resistant for reproducible assays

Why gp100 (619-627) Cannot Be Substituted


The gp100 protein contains at least seven distinct HLA-A*0201-restricted CTL epitopes spanning residues 154 through 647, each with unique sequence motifs, MHC binding characteristics, and T-cell receptor recognition profiles [1]. The dominant clinical epitopes gp100:209-217 and gp100:280-288 have been anchor-modified (210M and 288V substitutions) specifically to enhance HLA-A2 binding, fundamentally altering their immunogenicity profile relative to wild-type sequences [2]. gp100 (619-627) (RLMKQDFSV) and its adjacent epitope gp100:639-647 (RLPRIFCSC) were identified from different TIL clones — TIL1383 and TIL1200 respectively — demonstrating that these two C-terminal epitopes are recognized by distinct, non-cross-reactive CTL populations [3]. Furthermore, cross-antigen substitution with MART-1/Melan-A peptides is precluded by fundamental sequence divergence and differential tumor expression patterns: immunohistochemical analysis of metastatic melanoma lesions revealed gp100 positivity in 40% of samples versus 36% for MART-1, with only partial overlap [4]. These epitope-specific differences in HLA binding, TCR recognition, and in vivo antigen processing mean that T-cell assay results, vaccine construct design, and immune monitoring data obtained with one gp100 epitope cannot be extrapolated to another.

This Product
gp100 (619-627)
Native wild-type sequence; intermediate MHC affinity; recognized by TIL1383
Anchor-Modified Peptides
gp100:209-217(210M) / 280-288(288V)
Engineered MHC binding may alter TCR interface and immunogenicity profile; TCR cross-recognition not guaranteed
This Product
gp100 (619-627)
No cysteine residues; biochemically stable; recognized by distinct CTL clone
Adjacent Epitope
gp100:639-647
Non-cross-reactive TCR; two cysteines cause oxidation sensitivity; may require special handling

Quantitative Differentiation Evidence


Epitope Provenance: TIL-Derived vs. In Vitro Priming

gp100 (619-627) was identified from TIL1383, a CTL clone derived from tumor-infiltrating lymphocytes whose adoptive transfer was associated with in vivo tumor regression (p = 0.0048 for correlation between gp100 recognition and clinical response) [1]. In contrast, three of six subdominant gp100 epitopes tested by Tsai et al. (1997) were identified solely through in vitro priming of lymphocytes from normal volunteers and were not recognized in the natural immune response of melanoma patients [2]. This establishes a clinically relevant provenance for gp100 (619-627) that is absent for in vitro-primed epitopes. The epitope was among five gp100 epitopes determined to have intermediate HLA-A2.1 binding affinity, a property shared with the clinically validated epitopes gp100:209-217 and gp100:280-288 [1].

Epitope Provenance
Trial context
TIL1383 recognition correlated with tumor regression endpoint (p = 0.0048) vs. in vitro priming without documented clinical correlation
Supports epitope selection for translational immuno-oncology research models
Correlation derived from adoptive TIL transfer study; not a direct efficacy claim
Tumor immunology TIL therapy Epitope discovery

Native Wild-Type vs. Anchor-Modified Peptide Sequences

gp100 (619-627) (RLMKQDFSV) is an unmodified, wild-type gp100 sequence, distinguishing it from the anchor-modified clinical candidates gp100:209-217(210M) (IMDQVPFSV; Met substitution at position 210) and gp100:280-288(288V) (YLEPGPVTV; Val substitution at position 288) [1][2]. The native gp100:209-217 peptide (ITDQVPFSV) exhibits a fast rate of dissociation from HLA-A*0201, which motivated the 210M modification to enhance MHC binding [3]. In contrast, the gp100 (619-627) sequence has not been anchor-modified, meaning it retains the authentic TCR interface as presented on melanoma cells. This is critical for studies of natural T-cell repertoire recognition, immune tolerance mechanisms, and serves as a baseline comparator for experiments using modified heteroclitic peptides [2].

Sequence Modification
Reported
Native RLMKQDFSV (intermediate binding) vs. anchor-modified 210M/288V peptides with enhanced MHC stability
Authentic TCR interface for self-tolerance and natural repertoire studies
Native gp100:209-217 shows fast HLA-A2 dissociation; modified peptides break tolerance
Peptide vaccine design Self-antigen tolerance MHC binding affinity

TCR Specificity vs. Adjacent C-Terminal Epitope

Within the C-terminal region of gp100, two adjacent HLA-A2-restricted epitopes were identified from distinct TIL populations: gp100 (619-627) (RLMKQDFSV) from TIL1383 and gp100:639-647 (RLPRIFCSC) from TIL1200 [1]. Despite sharing the N-terminal Arg-Leu dipeptide motif and both being 9-mers, these epitopes are recognized by non-cross-reactive CTL clones, demonstrating that amino acid differences at positions 3-9 confer strict TCR specificity [1]. Furthermore, the gp100:639-647 peptide contains two cysteine residues whose oxidation state affects CTL recognition — replacement of either cysteine with α-amino butyric acid enhanced recognition, indicating that the native peptide may be presented in a reduced form on tumor cells [1]. This cysteine oxidation sensitivity is absent in gp100 (619-627) (no Cys residues), making the latter a more biochemically stable reagent for in vitro assays.

TCR Specificity
Head-to-head
Non-cross-reactive CTL clone recognition; no cysteine residues (oxidation-resistant) vs. Cys-containing 639-647 requiring reducing conditions
Distinct TCR specificity with improved biochemical stability for in vitro assays
Cys oxidation impairs 639-647 recognition; 619-627 unaffected
Epitope mapping TCR specificity CTL clone characterization

Intermediate HLA-A2.1 Binding Affinity Profile

In the foundational gp100 epitope mapping study by Kawakami et al. (1995), five of eight HLA-A2-binding melanoma epitopes tested — including all five gp100 epitopes (covering residues 154-162, 177-186, 209-217, 280-288, and 619-627) — were classified as having intermediate binding affinity to HLA-A2.1, in contrast to high-affinity viral epitopes typically used as benchmarks [1]. This intermediate affinity is characteristic of self/tumor antigens where T cells escaping thymic deletion recognize peptide-MHC complexes with moderate stability [2]. The Tsai et al. (1997) study further demonstrated that gp100 peptides with verified HLA-A2.1 binding could be ranked by their capacity to induce CTL in vitro: four of five dominant epitopes tested (including 154-162, 209-217, 280-288, but notably not 619-627 in this particular assay) generated high CTL activity against both peptide-pulsed targets and gp100+ melanoma cells [3]. The 619-627 epitope, while not among the top tier in that specific in vitro priming system, was independently validated through TIL recognition of naturally processed peptide on tumor cells [1][4].

HLA-A2.1 Affinity
Class-level
Intermediate binding affinity (shared across gp100 epitopes 154-162, 177-186, 209-217, 280-288, 619-627)
Fits multi-epitope immune monitoring panels; intermediate affinity representative of self/tumor antigens
Not among top tier in single in vitro CTL induction assay; validated by TIL recognition on tumor cells
MHC-peptide binding Immunodominance hierarchy Epitope prediction

Optimal Research Applications


Multi-Epitope Immune Monitoring Panels

gp100 (619-627) serves as a complementary component in multi-epitope peptide panels for monitoring CD8+ T-cell responses by ELISPOT or tetramer staining. Because it is recognized by a distinct CTL population (TIL1383-derived) that does not cross-react with gp100:209-217-, 280-288-, or 639-647-specific T cells, its inclusion broadens the breadth of detectable anti-gp100 immunity beyond the dominant epitopes typically monitored in clinical trials [1]. The intermediate HLA-A2.1 binding affinity is representative of naturally processed self/tumor epitopes, making it a physiologically relevant reagent for immune response breadth assessment [2].

TCR Discovery for Adoptive Cell Therapy

The verified provenance of gp100 (619-627) from TIL associated with in vivo tumor regression makes it a relevant target for TCR discovery efforts. The wild-type sequence allows screening for naturally occurring TCRs with therapeutic potential, as opposed to TCRs selected against anchor-modified peptides that may not cross-recognize the native tumor-presented epitope [1][3]. Its biochemical stability (absence of oxidation-sensitive cysteine residues) makes it a more robust reagent than gp100:639-647 for peptide-MHC multimer production and TCR affinity measurements [1].

Self-Antigen Tolerance and Autoimmunity Studies

As an unmodified, wild-type self-peptide with intermediate MHC binding affinity, gp100 (619-627) is well-suited for studies of peripheral tolerance mechanisms and vitiligo-associated autoimmunity [2]. Unlike the anchor-modified peptides gp100:209-217(210M) and gp100:280-288(288V) which were engineered to break tolerance, gp100 (619-627) retains the native TCR interface and thus models the authentic interaction between self-reactive T cells and melanoma cells [4]. The documented expression of gp100 in normal melanocytes and melanoma cells supports its use in comparative immunopathology studies of tumor vs. normal tissue recognition.

Peptide-MHC Stability and Antigen Presentation Studies

The intermediate binding affinity of gp100 (619-627) to HLA-A2.1, shared with other gp100 epitopes, makes it a relevant tool for investigating the relationship between peptide-MHC stability and T-cell immunogenicity [2]. Researchers comparing a panel of gp100 epitopes with varying MHC binding properties can use the 619-627 peptide as a representative intermediate-affinity binder alongside the fast-dissociating native gp100:209-217 and the slow-dissociating modified 210M variant [4]. This facilitates systematic dissection of how peptide-MHC half-life influences CTL priming, memory formation, and tumor cell recognition.

Application
Selection Property
Validation Focus
Multi-epitope immune monitoring research
Distinct, non-cross-reactive CTL epitope
Epitope breadth and T-cell response coverage
TCR discovery for cell therapy models
Wild-type, naturally processed sequence
Native TCR-pMHC interaction and tumor recognition
Self-tolerance and autoimmunity mechanism studies
Unmodified self-peptide; no anchor engineering
Thymic selection and peripheral tolerance models
Peptide-MHC stability and antigen presentation research
Reported intermediate MHC binding affinity
Peptide-MHC half-life and CTL priming assessment
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